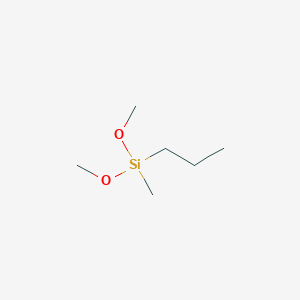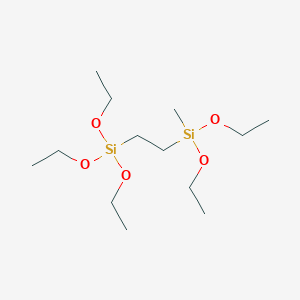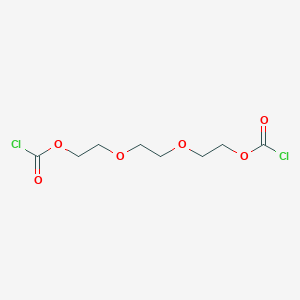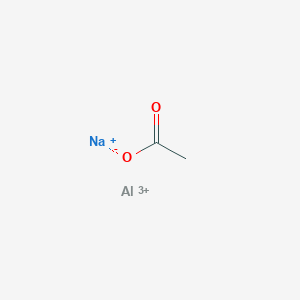
Ethylidyneoxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidyneoxidanium, also known as ethylidene oxonium, is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It is a type of oxonium ion that is commonly used in organic chemistry for various purposes.
Wissenschaftliche Forschungsanwendungen
Ethylidyneoxidanium has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the study of reaction mechanisms and kinetics. Additionally, ethylidyneoxidanium has been studied for its potential use as a catalyst in various chemical reactions.
Wirkmechanismus
Ethylidyneoxidanium is a highly reactive compound that can undergo various reactions with different types of compounds. It can act as a Lewis acid, accepting a pair of electrons from a Lewis base. It can also act as a Brønsted acid, donating a proton to a base. The mechanism of action of ethylidyneoxidanium depends on the specific reaction it is involved in.
Biochemische Und Physiologische Effekte
Ethylidyneoxidanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on certain types of cancer cells. It has also been studied for its potential use in drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethylidyneoxidanium in lab experiments is its high reactivity. This makes it a useful reagent for various types of reactions. However, its high reactivity also makes it difficult to handle and store. Additionally, ethylidyneoxidanium is a highly toxic compound and must be handled with extreme care.
Zukünftige Richtungen
There are several potential future directions for research on ethylidyneoxidanium. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of ethylidyneoxidanium in the development of new catalysts for various chemical reactions. Another area of interest is the study of the potential use of ethylidyneoxidanium in drug delivery systems. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
Ethylidyneoxidanium is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has a wide range of applications in scientific research and has potential for use in various fields. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
Ethylidyneoxidanium can be synthesized through the reaction of ethylene oxide with sulfuric acid. The reaction results in the formation of Ethylidyneoxidanium oxonium sulfate, which can be further hydrolyzed to obtain ethylidyneoxidanium. This synthesis method is commonly used in laboratories to produce ethylidyneoxidanium for research purposes.
Eigenschaften
CAS-Nummer |
15762-07-9 |
|---|---|
Produktname |
Ethylidyneoxidanium |
Molekularformel |
C2H3O+ |
Molekulargewicht |
43.04 g/mol |
IUPAC-Name |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
InChI-Schlüssel |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
Kanonische SMILES |
CC#[O+] |
Synonyme |
[1-14C] acetyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















